Technical Monograph: 1-Cyclohexyl-2-ethylcyclohexane
Technical Monograph: 1-Cyclohexyl-2-ethylcyclohexane
[1][2][3]
CAS Registry Numbers: 50991-12-3 (cis), 50991-13-4 (trans) Synonyms: 2-Ethyl-1,1'-bicyclohexyl; 1,1'-Bi(cyclohexyl), 2-ethyl- Molecular Formula: C₁₄H₂₆ Molecular Weight: 194.36 g/mol [1][2][3][4]
Part 1: Executive Technical Summary[1][3]
1-Cyclohexyl-2-ethylcyclohexane is a high-molecular-weight saturated hydrocarbon belonging to the class of alkylated bicyclohexyls.[1][2][3] Characterized by its high thermal stability, significant hydrophobicity (LogP ~6.5), and unique rheological properties, it serves as a critical material in two distinct domains: Tribology (as a high-traction fluid component) and Pharmaceutical Chemistry (as a lipophilic scaffold and process intermediate).[2][3]
For the drug development professional, this compound is of particular interest as a model lipophilic system for partition coefficient studies and as a stable hydrophobic core for the synthesis of functionalized bicyclohexyl derivatives used in liquid crystal formulations and potential bio-active scaffolds.[3]
Part 2: Chemical Identity & Stereochemical Analysis[1][3]
The molecule exists as a mixture of stereoisomers due to the relative orientation of the ethyl group and the cyclohexyl ring at the C1 and C2 positions.[3]
Isomeric Classification[1]
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cis-Isomer (CAS 50991-12-3): The ethyl group and the cyclohexyl substituent are on the same side of the ring plane.[1][2][3] This isomer typically exhibits higher steric strain and slightly different boiling points compared to the trans isomer.[3]
-
trans-Isomer (CAS 50991-13-4): The substituents are on opposite sides, generally thermodynamically favored in equilibrated mixtures due to the ability to adopt diequatorial chair conformations.[1][2][3]
Physicochemical Profile
| Property | Value | Context for Application |
| Boiling Point | ~264°C (at 760 mmHg) | High thermal stability for high-temperature reactions.[1][2][3] |
| Density | 0.867 g/cm³ | Typical for cycloaliphatic hydrocarbons; phase separation utility.[2][3] |
| LogP (Octanol/Water) | ~6.5 | Critical: Indicates extreme lipophilicity; virtually insoluble in water.[2][3] |
| Refractive Index | 1.471 | Useful for purity verification via refractometry.[2][3] |
| Flash Point | ~103°C | Safety consideration for scale-up heating.[1][2][3] |
Part 3: Synthesis & Manufacturing Pathways[1][3]
The industrial and laboratory synthesis of 1-cyclohexyl-2-ethylcyclohexane predominantly relies on the catalytic hydrogenation of 2-ethylbiphenyl .[1][2] This process saturates the aromatic rings, converting the planar biphenyl system into the three-dimensional bicyclohexyl structure.[1][2][3]
Reaction Mechanism Visualization
The following diagram illustrates the hydrogenation pathway, highlighting the transition from an aromatic precursor to the saturated final product.
Figure 1: Catalytic hydrogenation pathway converting 2-ethylbiphenyl to 1-cyclohexyl-2-ethylcyclohexane.
Detailed Experimental Protocol: Catalytic Hydrogenation
Objective: Synthesize 1-cyclohexyl-2-ethylcyclohexane from 2-ethylbiphenyl via heterogeneous catalysis.
Reagents:
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or Raney Nickel (active)[2][3]
-
Solvent: Isopropanol or Hexane (optional, neat reaction preferred for industrial scale)
Methodology:
-
Reactor Loading: Charge a high-pressure stainless steel autoclave (e.g., Parr reactor) with 2-ethylbiphenyl and the catalyst (typically 1-5 wt% loading relative to substrate).[1][2][3]
-
Purging: Seal the reactor. Purge with Nitrogen (3x) to remove oxygen, followed by Hydrogen (3x) to establish the reaction atmosphere.[2]
-
Pressurization: Pressurize the reactor to 5.0 MPa (approx. 50 bar) with Hydrogen.
-
Expert Note: High pressure is required to overcome the resonance energy of the aromatic rings.[3]
-
-
Reaction: Heat the mixture to 150°C with vigorous magnetic or mechanical stirring (>600 rpm).
-
Monitoring: Monitor hydrogen uptake. The reaction is complete when pressure drop ceases (typically 4–6 hours).[2]
-
Work-up: Cool to room temperature. Vent excess hydrogen.[3] Filter the reaction mixture through a Celite pad to remove the catalyst.[3]
-
Purification: Isolate the product via fractional distillation under reduced pressure to separate cis/trans isomers if necessary.
Part 4: Applications in Research & Development
Tribology & Fluid Mechanics (Primary Industrial Use)
This compound is a quintessential Traction Fluid .[2][3]
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Mechanism: Under high contact pressure (elastohydrodynamic lubrication regime), the bicyclohexyl molecules undergo a reversible phase transition to a glass-like solid.[1][2][3] This allows the transmission of torque between metal surfaces with minimal slippage.[3]
-
Relevance: Used in variable speed drives and high-performance transmission systems.[1][2][3]
Pharmaceutical & Chemical Development
While not a drug API, its role is vital in the pre-clinical and synthesis phases:
-
Hydrophobic Reference Standard: Due to its high LogP (~6.[3]5) and lack of ionizable groups, it serves as a robust "zero-point" marker for calibrating HPLC columns used in lipophilicity assays.[1][2][3]
-
Solvent for Non-Polar Reactions: It provides a chemically inert, high-boiling, non-polar environment for reactions sensitive to polar impurities, such as Grignard reagent formation or radical polymerizations.[1][3]
-
Scaffold for Liquid Crystals: Functionalization of the ring (e.g., at the 4-position) leads to liquid crystalline materials used in optical displays.[1][2][3]
Stereochemical Impact on Properties
The ratio of cis to trans isomers affects the fluid's viscosity and freezing point.[3]
-
Trans-isomer: More linear, better packing, higher melting point.[1][2][3]
-
Cis-isomer: "Bent" shape, lower melting point, preferred for low-temperature liquid applications.[1][2][3]
Figure 2: Comparative properties of cis and trans stereoisomers.
Part 5: Safety & Handling (SDS Highlights)
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Hazard Classification: Not classified as acutely toxic, but treated as a standard organic solvent hazard.[3]
-
Skin/Eye: May cause mild irritation (defatting of skin due to high lipophilicity).[3]
-
Inhalation: Vapors may cause drowsiness or dizziness.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
References
-
National Institute of Standards and Technology (NIST). 1,1'-Bicyclohexyl, 2-ethyl-, cis- (CAS 50991-12-3) Mass Spectrum and Thermochemistry.[1][2][3] NIST Chemistry WebBook.[3] [Link][2]
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PubChem. Compound Summary: 1,1'-Bicyclohexyl, 2-ethyl- (CID 142802).[1][2][3][4] National Library of Medicine.[3][4] [Link]
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Organic Syntheses. General Procedures for Hydrogenation of Aromatic Compounds. (Referenced for protocol derivation). [Link]
